(3,5-Difluorophenylethynyl)trimethylsilane
Overview
Description
(3,5-Difluorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C₁₁H₁₂F₂Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a difluorophenyl ring. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluorophenylethynyl)trimethylsilane typically involves the reaction of 3,5-difluorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent quality control measures to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (3,5-Difluorophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Reagents like tetrabutylammonium fluoride (TBAF) are commonly used to remove the trimethylsilyl group.
Coupling Reactions: Palladium catalysts and copper co-catalysts are typically employed in Sonogashira coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the trimethylsilyl group.
Coupling Reactions: Complex organic molecules with extended carbon chains.
Oxidation and Reduction Reactions: Alcohols, ketones, or alkanes depending on the reaction conditions
Scientific Research Applications
(3,5-Difluorophenylethynyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of (3,5-Difluorophenylethynyl)trimethylsilane primarily involves its reactivity due to the presence of the ethynyl and trimethylsilyl groups. These groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- (2-Bromophenylethynyl)trimethylsilane
- (4-Bromophenylethynyl)trimethylsilane
- (2-Bromovinyl)trimethylsilane
- (Methoxymethyl)trimethylsilane
Comparison: (3,5-Difluorophenylethynyl)trimethylsilane is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its reactivity and the properties of the resulting products. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-(3,5-difluorophenyl)ethynyl-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTKBXIQLYSMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403565 | |
Record name | (3,5-Difluorophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445491-09-8 | |
Record name | (3,5-Difluorophenylethynyl)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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